ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate, also known as MBZP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been found to have stimulant effects on the central nervous system and has been investigated for its potential use as a medication for various neurological disorders.
Wirkmechanismus
Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for cognitive functions such as attention, memory, and decision making. Additionally, this compound has been found to have an affinity for serotonin receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have stimulant effects on the central nervous system, which can improve cognitive function and increase alertness. It has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, this compound has been found to have anxiolytic effects, which may be due to its affinity for serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate in lab experiments is its ability to increase cognitive function and alertness, which can improve performance in cognitive tasks. Additionally, this compound has been found to have anxiolytic effects, which can be useful in studying anxiety-related behaviors. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence, which may limit its use in human studies.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate. One direction is to investigate its potential use as a medication for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of this compound use and its potential for abuse and dependence. Finally, more research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been studied for its potential use as a medication for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been found to have stimulant effects on the central nervous system, which can improve cognitive function and increase alertness. Additionally, this compound has been investigated for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-16(9-11-17)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUAQCJJHFPXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.